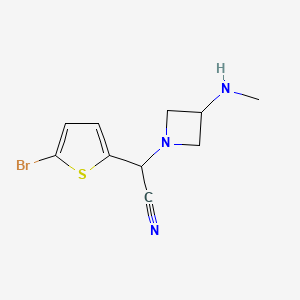
4-Methoxy-3-n-propyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-n-propyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-n-propyloxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Methoxy-3-n-propyloxybromobenzene+Zn→4-Methoxy-3-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as filtration and distillation to isolate the desired organozinc compound.
化学反応の分析
Types of Reactions
4-Methoxy-3-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or chromium trioxide are used under controlled conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
科学的研究の応用
4-Methoxy-3-n-propyloxyphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methoxy-3-n-propyloxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the bromide ion, making the phenyl group highly nucleophilic. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-n-propyloxyphenylzinc bromide
- 4-Methoxy-2-methylphenylzinc bromide
- 4-Methoxy-3-(trifluoromethyl)benzylzinc bromide
Comparison
4-Methoxy-3-n-propyloxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in organic reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications where other organozinc reagents might not be as effective.
特性
分子式 |
C10H13BrO2Zn |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2-propoxybenzene-4-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
LRKLNPWFEXDGNH-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
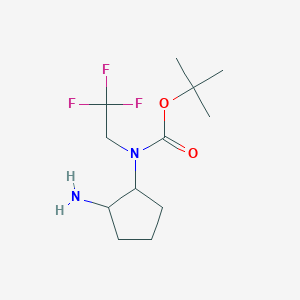
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
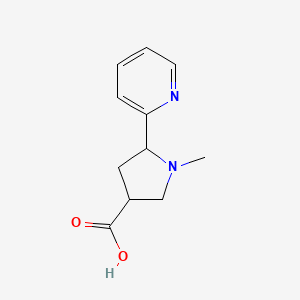
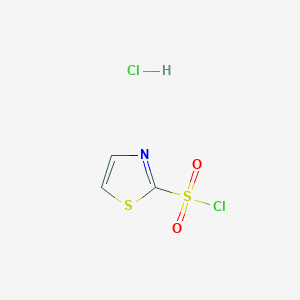
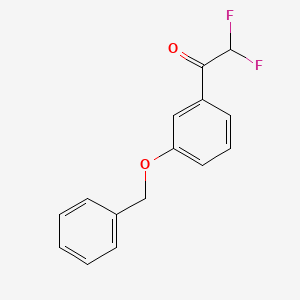

![7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one](/img/structure/B14886497.png)
![1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14886501.png)
![(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
